Rel-(3As,6Ar)-2-(Cyclopropylmethyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One
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Overview
Description
Rel-(3As,6Ar)-2-(Cyclopropylmethyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One is a complex organic compound characterized by its unique hexahydropyrrolo[3,4-C]pyrrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3As,6Ar)-2-(Cyclopropylmethyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Cyclization Reactions: The formation of the hexahydropyrrolo[3,4-C]pyrrol core often involves cyclization reactions, which can be achieved through various methods such as intramolecular cyclization of suitable precursors.
Functional Group Transformations: Introduction of the cyclopropylmethyl group and other functional groups is achieved through standard organic transformations, including alkylation and reduction reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3As,6Ar)-2-(Cyclopropylmethyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups on the pyrrol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(3As,6Ar)-2-(Cyclopropylmethyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(3As,6Ar)-2-(Cyclopropylmethyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Rel-(3As,6Ar)-2-(Cyclopropylmethyl)Hexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One can be compared with other similar compounds, such as:
Hexahydropyrrolo[3,4-C]Pyrrol Derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Cyclopropylmethyl-Substituted Compounds: Compounds with similar cyclopropylmethyl groups but different core structures.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that may exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,6aS)-5-(cyclopropylmethyl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10-9-4-11-3-8(9)6-12(10)5-7-1-2-7/h7-9,11H,1-6H2/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMMDVCEYCWXEW-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3CNCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2C[C@@H]3CNC[C@@H]3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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